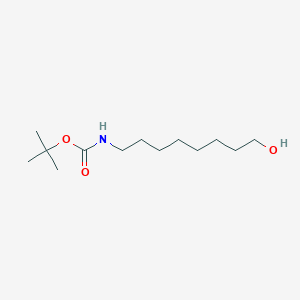

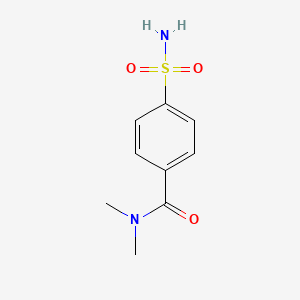

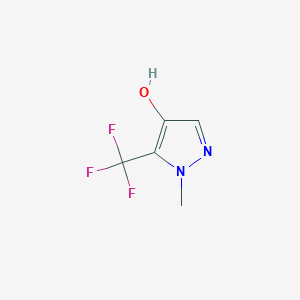

![molecular formula C15H17N3O4 B1279388 苄基 2,4-二氧代-1,3,8-三氮杂螺[4.5]癸烷-8-羧酸盐 CAS No. 28121-73-5](/img/structure/B1279388.png)

苄基 2,4-二氧代-1,3,8-三氮杂螺[4.5]癸烷-8-羧酸盐

描述

The compound of interest, Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate, is a derivative of triazaspirodecanes, which are a class of spirocyclic compounds featuring a triaza backbone. These compounds are of significant interest due to their potential pharmacological properties and their use as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been demonstrated in the literature. For instance, a copper-catalyzed intramolecular trifluoromethylation of N-benzylacrylamides has been used to construct trifluoromethylated 2-azaspiro[4.5]decanes with adjacent quaternary stereocenters under mild conditions, achieving moderate to excellent yields . This method could potentially be adapted for the synthesis of Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular and crystalline structures of similar compounds have been determined using X-ray crystallography. For example, the structure of a related compound, 9-benzoyl-8-hydroxy-2-imino-6-(4-methylphenyl)-1,3-diphenyl-1,3,6-triazaspiro[4.4]non-8-ene-4,7-dione, was elucidated, which could provide insights into the structural characteristics of Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate .

Chemical Reactions Analysis

Spirocyclic compounds often participate in various chemical reactions due to their unique structural features. The reaction of methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with 1,3-diphenylguanidine to yield triazaspiro[4.4]non-8-ene derivatives indicates that the Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate could also undergo similar reactions with nucleophiles to form new compounds .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate are not directly reported, the properties of structurally related spirocyclic compounds can be inferred. For example, the synthesis and characterization of 1,8,8-trimethyl-6,10-dioxaspiro[4.5]dec-2-ene-1-ethanol and its derivatives have been described, which involved a series of reactions including hydride reduction, oxidative cleavage, and silylation . These studies suggest that spirocyclic compounds can exhibit a range of physical states and reactivities, which would be relevant for the analysis of Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate.

科学研究应用

1. 合成和结构分析

在晶体工程和超分子化学领域,已经合成了与苄基 2,4-二氧代-1,3,8-三氮杂螺[4.5]癸烷-8-羧酸盐相关的化合物并对其进行了结构分析。Graus 等人 (2010) 的一项研究重点是制备类似的环己烷-5-螺茚满酮衍生物及其晶体学分析,揭示了取代基在超分子排列中的作用 (Graus 等人,2010)。

2. 化合物库和合成技术

Feliu 等人 (2004) 开发了一个基于螺哌啶基序的化合物库,包括与苄基 2,4-二氧代-1,3,8-三氮杂螺[4.5]癸烷-8-羧酸盐类似的结构。该库使用 SynPhase Lanterns 制备,展示了高效合成各种化合物集合的潜力 (Feliu 等人,2004)。

3. 抗菌应用

Ren 等人 (2009) 研究了与苄基 2,4-二氧代-1,3,8-三氮杂螺[4.5]癸烷-8-羧酸盐相关的 N-卤胺前体在抗菌和解毒目的中的应用。他们合成了这些化合物并将它们粘合到棉织物上,展示了它们对金黄色葡萄球菌和大肠杆菌 O157:H7 等细菌的功效 (Ren 等人,2009)。

属性

IUPAC Name |

benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c19-12-15(17-13(20)16-12)6-8-18(9-7-15)14(21)22-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,16,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGOPYEWWZGZVJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NC(=O)N2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439751 | |

| Record name | Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate | |

CAS RN |

28121-73-5 | |

| Record name | Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

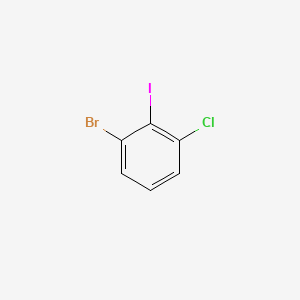

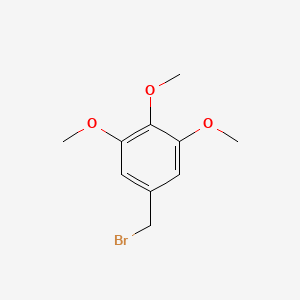

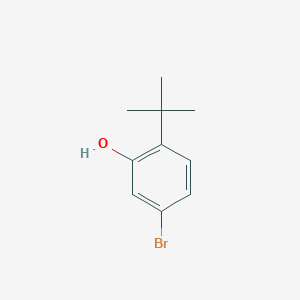

![2-[2-(Dimethylamino)ethoxy]benzonitrile](/img/structure/B1279309.png)

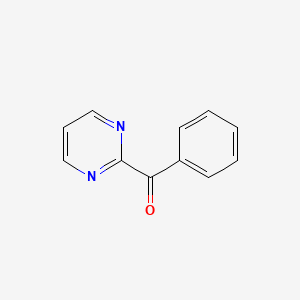

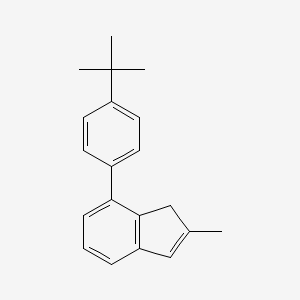

![8-Bromo-6-methylimidazo[1,2-A]pyrazine](/img/structure/B1279313.png)

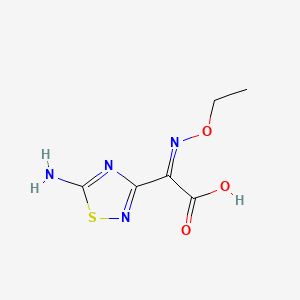

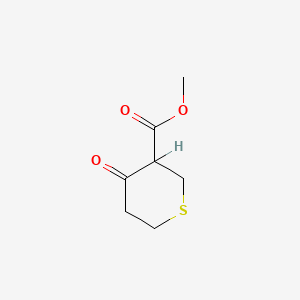

![Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate](/img/structure/B1279316.png)

![5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1279317.png)